Cas no 1256794-15-6 (2-Pyrimidin-4-yl-nicotinic acid ethyl ester)

2-Pyrimidin-4-yl-nicotinic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Pyrimidin-4-yl-nicotinic acid ethyl ester
- 3-Pyridinecarboxylic acid, 2-(4-pyrimidinyl)-, ethyl ester
- Ethyl 2-(pyrimidin-4-yl)nicotinate
- ethyl 2-pyrimidin-4-ylpyridine-3-carboxylate
-
- インチ: 1S/C12H11N3O2/c1-2-17-12(16)9-4-3-6-14-11(9)10-5-7-13-8-15-10/h3-8H,2H2,1H3
- InChIKey: KWNQOMKRZORRFO-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CC=CN=C1C1C=CN=CN=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 260
- トポロジー分子極性表面積: 65
- 疎水性パラメータ計算基準値(XlogP): 1
2-Pyrimidin-4-yl-nicotinic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A089006346-5g |
2-Pyrimidin-4-yl-nicotinic acid ethyl ester |
1256794-15-6 | 90% | 5g |
$1766.64 | 2023-09-03 | |
Chemenu | CM318879-1g |
Ethyl 2-(pyrimidin-4-yl)nicotinate |
1256794-15-6 | 95% | 1g |
$517 | 2023-02-03 | |
Alichem | A089006346-1g |
2-Pyrimidin-4-yl-nicotinic acid ethyl ester |
1256794-15-6 | 90% | 1g |
$524.70 | 2023-09-03 | |
Chemenu | CM318879-1g |
Ethyl 2-(pyrimidin-4-yl)nicotinate |
1256794-15-6 | 95% | 1g |
$439 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1764266-1g |
Ethyl 2-(pyrimidin-4-yl)nicotinate |
1256794-15-6 | 98% | 1g |
¥3948.00 | 2024-08-09 |
2-Pyrimidin-4-yl-nicotinic acid ethyl ester 関連文献
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
2-Pyrimidin-4-yl-nicotinic acid ethyl esterに関する追加情報
Professional Introduction to 2-Pyrimidin-4-yl-nicotinic acid ethyl ester (CAS No: 1256794-15-6)
2-Pyrimidin-4-yl-nicotinic acid ethyl ester, identified by the Chemical Abstracts Service Number (CAS No) 1256794-15-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug discovery. The structural framework of this molecule integrates a pyrimidine ring with a nicotinic acid ethyl ester moiety, creating a unique pharmacophore that may contribute to its distinct chemical and biological properties.
The significance of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester lies in its potential as a building block or intermediate in the synthesis of more complex pharmacologically active agents. Pyrimidine-based compounds are extensively studied due to their resemblance to nucleic acid components, which makes them valuable in developing therapeutic agents targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. The presence of the nicotinic acid ethyl ester group further enhances its utility, as nicotinic acid derivatives are known for their role in modulating metabolic pathways and immune responses.
In recent years, there has been a surge in research focused on identifying novel scaffolds that can be optimized for improved efficacy and reduced toxicity. The 2-Pyrimidin-4-yl-nicotinic acid ethyl ester structure presents an intriguing opportunity for medicinal chemists to explore new chemical space. Its pyrimidine core can be modified to enhance binding affinity to biological targets, while the ester functionality provides a handle for further derivatization through various chemical reactions, such as hydrolysis, transesterification, or coupling reactions.
One of the most promising areas of application for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with fewer side effects. The pyrimidine moiety in 2-Pyrimidin-4-yl-nicotinic acid ethyl ester can be tailored to interact with the ATP-binding pockets of kinases, making it a valuable candidate for structure-based drug design.
Another area where this compound shows promise is in the treatment of neurological disorders. Pyrimidine derivatives have been investigated for their potential role in modulating neurotransmitter systems. For instance, certain pyrimidine-based compounds have demonstrated efficacy in animal models of Alzheimer's disease and Parkinson's disease by inhibiting enzymes that degrade neurotransmitters or by protecting neurons from oxidative stress. The structural features of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester may allow it to interact with these targets, offering a new therapeutic approach.
The synthesis of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between pyrimidine precursors and nicotinic acid derivatives followed by esterification. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups or modify the core structure. The choice of synthetic methodology depends on factors such as cost-effectiveness, scalability, and the desired purity of the final product.
In terms of pharmacokinetic properties, 2-Pyrimidin-4-yl-nicotinic acid ethyl ester must be evaluated for solubility, stability, bioavailability, and metabolic clearance. These properties are critical determinants of its suitability for further development into a drug candidate. Computational modeling techniques can be used to predict how the molecule will behave in vivo, helping researchers identify potential issues early in the development process. Additionally, in vitro assays can provide insights into its interactions with biological targets and its potential toxicity profile.
The latest research trends indicate that 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is being explored as part of larger research initiatives aimed at developing next-generation therapeutics. For example, studies have shown that modifications to the pyrimidine ring can significantly alter the pharmacological activity of related compounds. By systematically varying substituents on the ring, researchers can identify optimal structures that balance potency with selectivity. Similarly, exploring different ester functionalities may lead to improved drug-like properties such as enhanced solubility or longer duration of action.
Collaborative efforts between academic institutions and pharmaceutical companies are increasingly focused on leveraging computational chemistry and high-throughput screening technologies to accelerate the discovery process. These approaches enable researchers to rapidly evaluate large libraries of compounds for their potential biological activity. In this context, 2-Pyrimidin-4-yl-nicotinic acid ethyl ester serves as a valuable component in these screening programs due to its unique structural features and potential therapeutic applications.
The future prospects for 2-Pyrimidin-4-yl-nicotinic acid ethyl ester are promising given its versatility as a pharmacological scaffold. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that target these processes effectively. By combining traditional synthetic chemistry with modern biotechnological tools, researchers are well-positioned to unlock the full potential of this compound and others like it.
1256794-15-6 (2-Pyrimidin-4-yl-nicotinic acid ethyl ester) 関連製品
- 1874740-64-3(methyl 4-(2-methoxyethyl)aminobenzoate)
- 1031993-15-3(N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 2097924-33-7(N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)
- 2142362-39-6(tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate)
- 1219842-17-7(N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide)
- 1805019-99-1(5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine)
- 1133115-36-2(3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline)
- 478529-38-3(Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))
- 626-36-8(Ethyl allophanate)